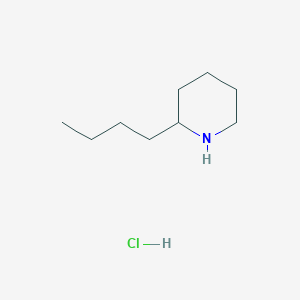

2-Butylpiperidine, HCl

描述

Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemical science. Its prevalence stems from its unique combination of properties, including its basicity, conformational flexibility, and its ability to serve as a scaffold for introducing diverse functional groups.

Piperidine and its derivatives are fundamental components of heterocyclic chemistry. The piperidine ring is a saturated heterocycle, structurally analogous to cyclohexane (B81311) but with a nitrogen atom replacing one carbon. This nitrogen atom imparts basic and nucleophilic properties, making piperidine a widely used reagent and catalyst in organic reactions. Research in heterocyclic chemistry often focuses on developing novel synthetic routes to substituted piperidines, as the position and nature of substituents can dramatically influence the molecule's chemical and physical properties.

The piperidine framework is one of the most important scaffolds in medicinal chemistry and drug discovery. Its three-dimensional structure is ideal for interacting with biological targets like receptors and enzymes. The ability to easily modify the piperidine ring at various positions allows chemists to fine-tune the pharmacological properties of a molecule. The incorporation of a piperidine ring can enhance a compound's membrane permeability and metabolic stability.

Role in Heterocyclic Chemistry

Overview of 2-Substituted Piperidines in Academic Research

Piperidines substituted at the 2-position, adjacent to the nitrogen atom, are a particularly important subclass. The synthesis of these compounds, especially in an enantiomerically pure form, is a significant focus of academic research due to their prevalence in natural products, such as alkaloids, and their utility as chiral building blocks.

In 2-Butylpiperidine (B1275384), HCl, the substituent at the 2-position is a four-carbon alkyl chain (a butyl group). The presence of this non-polar, flexible chain influences the molecule's lipophilicity and steric profile. The butyl group's size and conformation can direct the approach of reagents in chemical reactions and affect how the molecule binds to other chemical entities. Research into 2-alkylpiperidines often involves varying the length and branching of the alkyl chain to study the impact on reactivity and biological interactions. The synthesis of specific stereoisomers (R or S) of 2-butylpiperidine is a key objective in asymmetric synthesis, as the stereochemistry is often critical for its function in a larger molecule. tandfonline.comjst.go.jp Methods like the catalytic hydrogenation of the corresponding 2-butylpyridine (B1583359) or the asymmetric reduction of pyridinium (B92312) salts are explored to achieve high enantioselectivity. acs.orgnih.gov

Table 1: Physicochemical Properties of 2-Butylpiperidine and its Hydrochloride Salt

| Property | 2-Butylpiperidine | 2-Butylpiperidine, HCl |

|---|---|---|

| CAS Number | 72939-22-1 | 72939-23-2 |

| Molecular Formula | C₉H₁₉N | C₉H₂₀ClN |

| Molecular Weight | 141.26 g/mol | 177.72 g/mol |

| IUPAC Name | 2-butylpiperidine | 2-butylpiperidine;hydrochloride |

| Form | Liquid | Solid |

This data is compiled from publicly available chemical databases.

Organic bases like 2-butylpiperidine are often converted to their hydrochloride salts for use in research. cymitquimica.comcymitquimica.com The formation of a hydrochloride salt is achieved by reacting the basic piperidine nitrogen with hydrochloric acid. cymitquimica.com This conversion has several practical advantages in a laboratory setting. It typically transforms a liquid or oily base into a more stable, crystalline solid that is easier to handle, weigh, and store. cymitquimica.com Furthermore, hydrochloride salts generally exhibit increased solubility in aqueous and protic solvents, which can be beneficial for certain reaction conditions or for preparing solutions for analysis. cymitquimica.comcymitquimica.com The salt formation is a reversible process, and the free base can be readily regenerated if needed for a specific chemical transformation.

Table 2: Selected Research Findings on the Synthesis of 2-Substituted Piperidines

| Research Focus | Method | Key Finding |

|---|---|---|

| Asymmetric Synthesis of 2-Alkylpiperidines | Ozonolysis of 1-substituted cyclopentenes followed by reductive aminocyclization with a chiral amine. tandfonline.comtandfonline.com | Production of optically active 2-alkylpiperidines with moderate to high enantiomeric excess (e.e.). tandfonline.comjst.go.jptandfonline.com |

| Enantioselective Hydrogenation | Iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using a chiral phosphine (B1218219) ligand (MeO-BoQPhos). acs.orgnih.gov | Achieved high levels of enantioselectivity, providing an efficient route to enantioenriched 2-alkyl piperidines. acs.org |

| Biocatalytic Synthesis | Transaminase-triggered cyclization of ω-chloroketones. | An enantioselective synthesis of 2-butylpiperidine was achieved via hydrogenation of its corresponding imine with over 99% conversion and 77% e.e. acs.org |

| Direct Catalytic Hydrogenation | Palladium on carbon (Pd-C) catalyzed hydrogenation of pyridine (B92270) derivatives in the presence of a dichloro-organic compound. google.com | A method for the direct, quantitative generation of piperidine derivative hydrochlorides from their pyridine precursors. google.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFAOPBWIOMXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72939-23-2 | |

| Record name | Piperidine, 2-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72939-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Butylpiperidine and Its Hydrochloride

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2-butylpiperidine (B1275384) molecule in a limited number of steps, often focusing on the formation of the heterocyclic ring as the key transformation.

Hydrogenation Strategies for Piperidine (B6355638) Ring Formation

Hydrogenation is a common and effective method for synthesizing piperidine derivatives from unsaturated precursors like pyridines or imines. This class of reactions involves the addition of hydrogen across double bonds, typically facilitated by a metal catalyst.

Catalytic asymmetric hydrogenation of imines represents a powerful route to chiral amines, including enantiomerically enriched 2-substituted piperidines. sioc-journal.cn This method involves the reduction of a C=N double bond in a prochiral imine substrate using a chiral catalyst, which directs the approach of hydrogen to create one enantiomer preferentially over the other. sioc-journal.cn

Palladium complexes with chiral bisphosphine ligands have proven effective for the asymmetric hydrogenation of certain activated imines. For instance, the hydrogenation of N-diphenylphosphinyl ketimines using a Pd(CF3CO2)2/(S)-SegPhos catalyst system can yield corresponding amines with excellent enantioselectivities, ranging from 87% to 99% enantiomeric excess (ee). dicp.ac.cn Similarly, N-tosylimines have been hydrogenated with a Pd(CF3CO2)2/(S)-SynPhos catalyst to achieve ee values between 88% and 97%. dicp.ac.cn These reactions are typically conducted in solvents like 2,2,2-trifluoroethanol (B45653) (TFE). dicp.ac.cn

A significant advancement in this area is the use of biocatalysts, specifically imine reductases (IReds). In one innovative cascade reaction, an ene-reductase (ERed) and an imine reductase are combined to convert α,β-unsaturated ketones into cyclic amines with multiple stereocenters. nih.govacs.org This has been applied to the synthesis of 2-(sec-butyl)piperidine, where all four possible stereoisomers were produced in diastereomerically enriched forms. nih.govacs.orgresearchgate.net This biocatalytic approach combines the reduction of a carbon-carbon double bond with the reductive amination of an in-situ formed cyclic imine intermediate, offering high chemical purity and stereocontrol. nih.govacs.org

Table 1: Examples of Catalytic Asymmetric Hydrogenation for Amine Synthesis

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

| Pd(CF₃CO₂)₂/(S)-SynPhos | N-tosylimines | 88-97% | dicp.ac.cn |

| Ene-reductase (ERed) + Imine Reductase (IRed) | α,β-unsaturated ketones | High d.r. and e.r. | acs.org |

The reduction of the aromatic pyridine (B92270) ring is a direct route to the saturated piperidine core. 2-Butylpiperidine can be synthesized via the hydrogenation of 2-butylpyridine (B1583359). ontosight.ai Palladium-based catalysts are frequently employed for this transformation due to their high activity and selectivity.

Bimetallic palladium catalysts, such as palladium-copper (Pd-Cu) or palladium-silver (Pd-Ag) nanoparticles supported on alumina, have shown high efficiency in the selective hydrogenation of pyridine to piperidine. d-nb.info These catalysts can achieve up to 99% conversion of pyridine with 99% selectivity for piperidine under relatively mild conditions (60°C, 70 atm H₂). d-nb.info The enhanced activity is attributed to the small size of the bimetallic nanoparticles (2–3 nm), which feature a high concentration of active sites. d-nb.info The hydrogenation of functionalized pyridines, such as 4-(4-fluorobenzyl)pyridine, has also been successfully carried out using palladium on carbon (Pd/C), which demonstrates high activity in converting the pyridine ring to a piperidine. researchgate.net

Other methods include the use of a combination of [Rh(nbd)Cl]₂ and Pd/C, which allows for the hydrogenation of pyridines under even milder conditions of room temperature and 1 atm of H₂. organic-chemistry.org

Table 2: Conditions for Palladium-Catalyzed Hydrogenation of Pyridine

| Catalyst | Support | Temperature (°C) | Pressure (atm H₂) | Conversion | Selectivity to Piperidine | Reference |

| Pd-Cu | Alumina | 60 | 70 | 99% | 99% | d-nb.info |

| Pd-Ag | Alumina | 60 | 70 | 99% | 99% | d-nb.info |

| Pd/C | Carbon | 80 | 6 | High | High | researchgate.net |

Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com It is effective in the reduction of various unsaturated functional groups, including the aromatic system of pyridine derivatives. researchgate.net The catalytic activity can be modulated by the choice of solvent and reaction conditions. researchgate.net

In the synthesis of piperidines from pyridines, Pd/C is often compared with other precious metal catalysts like rhodium on carbon (Rh/C) and platinum on carbon (Pt/C). For the hydrogenation of 4-(4-fluorobenzyl)pyridine, both Pd/C and Pt/C showed high activities, although Rh/C provided the best results in that specific study. researchgate.net

The selectivity of Pd/C can be tailored by using additives, sometimes referred to as catalyst poisons. For example, a Pd/C-pyridine combination has been used for the chemoselective hydrogenolysis of certain protective groups while leaving others intact. nih.gov In a different application, diphenylsulfide can be used as a catalyst poison with Pd/C to selectively reduce alkenes and alkynes without affecting more sensitive functional groups, showcasing the fine-tuning possible with this catalytic system. organic-chemistry.org The hydrogenation of alkenes with Pd/C is a standard procedure that proceeds via the syn-addition of hydrogen across the double bond. masterorganicchemistry.com

Palladium-Catalyzed Hydrogenation of Pyridine Derivatives

Cyclization Reactions

Cyclization reactions provide an alternative pathway to the piperidine ring, building the heterocyclic structure from an acyclic precursor.

A modern and elegant biocatalytic strategy for synthesizing chiral 2-substituted piperidines involves a transaminase-triggered cyclization. acs.orgresearchgate.net This chemoenzymatic approach utilizes a transaminase (TA) enzyme to asymmetrically convert an ω-halo-ketone into a chiral ω-halo-amine. acs.org This intermediate then undergoes a spontaneous intramolecular nucleophilic substitution (cyclization) to form the desired chiral piperidine ring. acs.orgresearchgate.net

This method has been successfully applied to the synthesis of various 2-substituted piperidines starting from commercially available ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target piperidine can be accessed with high stereopurity, often achieving enantiomeric excesses greater than 99.5%. acs.org Analytical yields for this transformation can be as high as 90%. acs.org This biocatalytic cascade avoids the use of heavy metals and provides a direct route to enantiopure N-heterocycles from simple starting materials. acs.orgresearchgate.net While this specific methodology has been demonstrated for various substituents, it represents a viable and highly stereoselective pathway for the synthesis of compounds like 2-butylpiperidine. acs.org

Mitsunobu Cyclization of Diols for N-Sulfonated Piperidines

A significant method for synthesizing N-sulfonated piperidines involves the direct cyclization of diols with N-nonsubstituted sulfonamides under Mitsunobu conditions. clockss.orgresearchgate.netcrossref.org This reaction is effectively promoted by (cyanomethylene)tributylphosphorane (CMBP). clockss.orgresearchgate.net For instance, the reaction of nonane-1,5-diol with tosylamide (TsNH2) using CMBP in 1,4-dioxane (B91453) yields N-tosyl-2-butylpiperidine. clockss.org This methodology has also been successfully applied to the synthesis of the biologically active piperidine alkaloid, lupinine. clockss.orgresearchgate.net

The choice of solvent can influence the reaction's outcome. While 1,4-dioxane is commonly used, acetonitrile (B52724) has been found to give better results in the formation of azetidines from 1,3-diols. clockss.org However, the reaction is not universally applicable to all diols for the formation of N-heterocycles. For example, attempts to synthesize pyrrolidine (B122466) derivatives from 6-phenylhexane-1,4-diol resulted in the formation of a cyclic ether as the major product. clockss.org Similarly, the formation of azepanes from 1,6-diols has shown low yields. clockss.org

The general procedure for this Mitsunobu cyclization involves reacting the diol with a slight excess of the N-nonsubstituted sulfonamide in the presence of CMBP in a suitable solvent, such as 1,4-dioxane, under an argon atmosphere at elevated temperatures (80-100 °C). clockss.org After the reaction is complete, the product is purified by silica (B1680970) gel column chromatography. clockss.org

Radical-Mediated Cyclization Approaches for N-Heterocycles

Radical-mediated cyclization reactions offer a powerful and efficient strategy for the construction of nitrogen-containing heterocycles. sioc-journal.cnmdpi.comrsc.orgspringerprofessional.de These methods often avoid the harsh conditions and poor atom economy associated with some traditional synthetic routes. sioc-journal.cn Various radical precursors and strategies have been developed for the synthesis of a wide range of N-heterocycles, including piperidines.

One common approach involves the addition of a radical to an isonitrile carbon, which generates an imidoyl radical intermediate. This intermediate can then undergo cyclization to form the desired heterocyclic ring system. rsc.org This strategy has been successfully used to construct phenanthridines, indoles, quinolines, and other N-containing heterocycles. rsc.org Another approach utilizes the visible-light-induced hydroacylation of alkenes, where acyl radicals are generated from sources like 4-acyl-1,4-dihydropyridines. mdpi.com

Radical cascade reactions are particularly effective for rapidly building molecular complexity and have been applied to the synthesis of polycyclic N-heterocyclic frameworks. springerprofessional.de These cascades can either directly form the heterocycle or modify a pre-existing one. springerprofessional.de Furthermore, metal-mediated oxidative radical reactions, which enable the difunctionalization of carbon-carbon unsaturated bonds or the functionalization of carbon-hydrogen bonds, have also been developed for heterocycle synthesis. springerprofessional.de

Intramolecular Chirality Transfer for Enantioenriched Cyclic Amines

The synthesis of enantioenriched cyclic amines, including piperidines, can be achieved through methods involving intramolecular chirality transfer. One notable approach is the intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives catalyzed by iridium complexes. rsc.orgscispace.com This method allows for the synthesis of dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). rsc.org A key feature of this process is the potential for a central to axial chirality relay, where a stereogenic center at the α-position to the nitrogen atom influences the axial chirality of the biaryl system. rsc.org

Another strategy for obtaining chiral cyclic amines is the intramolecular reductive amination of N-Boc-protected amino ketones. acs.org Using an iridium complex with a chiral f-spiroPhos ligand as the catalyst, a variety of N-Boc-protected amino ketones can be converted into chiral cyclic free amines in high yields and with excellent enantioselectivities (up to 97% ee). acs.org This method has been successfully applied to the synthesis of a κ-opioid receptor selective antagonist. acs.org

Transition metal-catalyzed asymmetric hydrogenation of cyclic imines is another powerful tool for producing enantioenriched cyclic amines. nih.govacs.org For instance, palladium-catalyzed hydrogenation using a Brønsted acid as an activator provides access to enantioenriched cyclic amines with high enantioselectivity. acs.org Iridium-based catalysts have also proven effective in the asymmetric hydrogenation of exocyclic imines and for the synthesis of free cyclic amines via intramolecular reductive amination. nih.gov

Conversion to Hydrochloride Salt

Precipitation with Hydrochloric Acid

The conversion of 2-butylpiperidine to its hydrochloride salt is commonly achieved through precipitation with hydrochloric acid. epo.orgbritannica.comwilliams.edu In a typical procedure, the free base of 2-butylpiperidine is dissolved in a suitable organic solvent, such as acetone (B3395972) or diethyl ether. epo.org Concentrated hydrochloric acid is then added to the solution, adjusting the pH to an acidic level (e.g., pH 2). epo.org This results in the precipitation of the hydrochloride salt. The solid precipitate is then collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as acetone/ether. epo.org Cooling the solution, for instance to 4°C overnight, can enhance the precipitation of the crystalline salt. epo.org

In Situ Hydrochloride Formation During Synthesis

In some synthetic routes, the hydrochloride salt of a target amine can be formed in situ. This can occur when the reaction conditions themselves generate hydrochloric acid or when HCl is introduced during the work-up procedure of a reaction that yields the free amine. For instance, in certain multi-component reactions catalyzed by 2,4,6-trichloro sioc-journal.cnrsc.orgacs.orgtriazine (TCT), HCl is generated in situ from the reaction of TCT with ambient moisture, which then acts as a catalyst for the main reaction. organic-chemistry.orgscielo.org.mx While this generated HCl primarily acts as a catalyst, it highlights a method for the in situ generation of HCl.

More directly, during the final steps of a synthesis, the addition of hydrochloric acid to a reaction mixture containing the free amine will lead to the formation of the hydrochloride salt. epo.org This is a common final step in many synthetic sequences for amine-containing compounds. epo.org For example, after an extraction of the free amine into an organic solvent, acidification of this organic layer with concentrated HCl will lead to the formation and often precipitation of the hydrochloride salt. epo.org

Enantioselective Synthesis Strategies

The enantioselective synthesis of 2-substituted piperidines, such as 2-butylpiperidine, is a significant area of research due to the prevalence of this structural motif in biologically active molecules. rsc.org A variety of catalytic asymmetric methods have been developed to achieve high levels of enantioselectivity.

One such strategy is the catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts. rsc.org This method produces enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed into the desired 3-substituted piperidines. rsc.org This approach has been successfully applied to the synthesis of the dopaminergic drug, Preclamol. rsc.org

Organocatalysis also provides a powerful tool for the enantioselective synthesis of substituted piperidines. For example, an organocatalytic desymmetrizing intramolecular aza-Michael reaction using vinyl sulfonamides as the nucleophilic nitrogen source has been developed for the synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter with excellent enantioselectivity. rsc.org

Control of Stereochemistry in Piperidine Ring Formation

Achieving stereochemical control during the formation of the 2-substituted piperidine ring is paramount for accessing specific enantiomers or diastereomers. Various asymmetric strategies have been developed to this end, including catalyst-controlled and substrate-controlled methods.

One effective strategy involves the asymmetric synthesis of 2,6-disubstituted piperidine alkaloids from chiral aziridines. rsc.orgrsc.org This method utilizes a one-pot reaction sequence that includes the reductive ring-opening of a chiral aziridine (B145994) precursor, debenzylation, and intramolecular reductive amination under a hydrogen atmosphere. rsc.orgrsc.org The stereochemistry of the final piperidine product is dictated by the chirality of the initial aziridine starting material. rsc.org

Another powerful approach is the use of chiral auxiliaries. For instance, a modified Evans chiral auxiliary has been employed in an asymmetric aldol-type reaction as a key step in the synthesis of piperidine alkaloids. thieme-connect.com Similarly, the use of a phenethylamine (B48288) (PEA) chiral auxiliary can determine the absolute stereochemistry at the C-2 position during the reduction of an iminium salt intermediate. lincoln.ac.uk

Catalytic asymmetric reactions offer an efficient route to chiral piperidines. Asymmetric hydrogenation of pyridine precursors using chiral catalysts can yield enantiomerically enriched piperidines. nih.gov For example, Borenium-catalyzed hydrogenation of substituted pyridines has been shown to produce cis-piperidines with good selectivity. nih.gov Furthermore, transaminase-triggered cyclizations of ω-chloroketones provide an enantiocomplementary route to 2-substituted piperidines. acs.org By selecting either an (S)- or (R)-selective transaminase, both enantiomers of the target piperidine can be synthesized with high enantiomeric excess. acs.org

Intramolecular cyclization reactions are also a cornerstone of piperidine synthesis. A 6-endo-trig cyclization of (E)-enones has been used to create cis-2-methyl-4-oxo-6-alkylpiperidines, which can be further modified to achieve desired stereoisomers. nih.gov Additionally, the direct cyclization of diols with N-nonsubstituted sulfonamides under Mitsunobu conditions has been shown to produce N-tosyl-2-butylpiperidine. clockss.org

| Method | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Asymmetric Synthesis from Chiral Aziridine | Chiral aziridine, H₂ | One-pot, highly stereoselective synthesis of cis-2,6-disubstituted piperidines. | rsc.orgrsc.org |

| Chiral Auxiliary-Mediated Synthesis | Evans chiral auxiliary, Phenethylamine (PEA) auxiliary | Controls stereochemistry via asymmetric aldol (B89426) reactions or reduction of iminium salts. | thieme-connect.comlincoln.ac.uk |

| Transaminase-Triggered Cyclization | (R)- or (S)-selective transaminases, ω-chloroketones | Biocatalytic, enantiocomplementary route providing access to both (R)- and (S)-enantiomers. | acs.org |

| Intramolecular 6-Endo-trig Cyclization | Base-mediated cyclization of (E)-enones | Provides access to cis-2,6-disubstituted 4-oxopiperidines. | nih.gov |

Evaluation of Enantiomeric Excess (ee) in Synthetic Products

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the purity of the chiral product. wikipedia.org Enantiomeric excess reflects the degree to which one enantiomer is present in a greater amount than the other in a sample. wikipedia.org A variety of analytical techniques are employed to measure the ee of chiral amines like 2-butylpiperidine.

Chiral chromatography is a primary method for separating and quantifying enantiomers. Techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using chiral stationary phases are effective for resolving enantiomers and diastereomers of complex molecules, including piperidine derivatives. lcms.cz The choice of column, mobile phase, temperature, and pressure can significantly influence the separation. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, often used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). bohrium.com A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). google.com When a racemic amine is reacted with a single enantiomer of a CDA, a mixture of diastereomers is formed. These diastereomers exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR), and the integration of these signals allows for the calculation of the enantiomeric excess. bohrium.comgoogle.com ³¹P-NMR is particularly advantageous due to its large chemical shift dispersion and the simplicity of the resulting spectra. bohrium.com

Capillary electrophoresis is another technique used for determining optical purity, providing an alternative to chromatographic methods. google.com More recently, fluorescence-based assays have been developed for the high-throughput determination of ee in chiral amines and other compounds. nih.gov These assays are based on the dynamic self-assembly of the analyte enantiomers with chiral fluorescent ligands to form diastereomeric complexes with distinct fluorescence intensities. nih.gov

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Chiral Chromatography (SFC, HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification; high accuracy. | lcms.cz |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) | Conversion of enantiomers into diastereomers with distinct NMR signals. | No need for a chiral column; can be used with standard NMR equipment. | bohrium.comgoogle.com |

| Fluorescence-Based Assay | Formation of diastereomeric fluorescent complexes with different emission intensities. | High-throughput, sensitive, robust, and requires small sample amounts. | nih.gov |

| Chiral Capillary Electrophoresis | Differential migration of enantiomers in a chiral electrolyte. | High efficiency and resolution; requires small sample volumes. | google.com |

Purification Techniques for 2-Butylpiperidine, HCl and its Precursors

Purification is a critical stage in the synthesis of 2-butylpiperidine and its hydrochloride salt to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the target compound and its impurities.

Column Chromatography Methods

Column chromatography is a fundamental purification technique used extensively in organic synthesis. savemyexams.comchromtech.com It separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) as they are moved through the column by a liquid mobile phase (the eluent). savemyexams.comlibretexts.org

In the synthesis of piperidine derivatives, column chromatography is frequently used to purify intermediates and final products. For instance, after a cyclization reaction to form an N-tosylated piperidine precursor, silica gel column chromatography can be employed to isolate the desired product from reaction byproducts. clockss.org The selection of the eluent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is crucial for achieving good separation. clockss.org

The procedure generally involves packing a glass column with the stationary phase and loading the crude reaction mixture onto the top. orgchemboulder.com The eluent is then passed through the column, and fractions are collected as they exit. orgchemboulder.com For the purification of certain piperidine derivatives, specific eluent systems such as a chloroform/methanol mixture have been reported. epo.org The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for purifying solid compounds. mt.com The method involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mnstate.edu

For amine hydrochlorides like 2-butylpiperidine HCl, which are often crystalline solids, recrystallization is a highly effective purification method. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Common solvents for recrystallizing organic salts include alcohols (like ethanol), water, or mixtures thereof. rochester.edu For example, a residue containing a piperidine derivative was purified by recrystallization from dichloromethane (B109758) and ether. uni-muenchen.de

Advanced Spectroscopic and Structural Characterization of 2 Butylpiperidine, Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Butylpiperidine (B1275384), HCl. The analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals and offers insights into the compound's stereochemistry.

The ¹H NMR spectrum of 2-Butylpiperidine, HCl is expected to show distinct signals corresponding to the protons of the butyl group and the piperidine (B6355638) ring. The protonation of the nitrogen atom to form the hydrochloride salt results in the N-H protons appearing as a broad signal, and it influences the chemical shifts of adjacent protons, particularly those at the C2 and C6 positions of the piperidine ring.

The signals for the butyl chain typically appear in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to be a triplet, while the three methylene (B1212753) groups (CH₂) would present as complex multiplets. The proton at the C2 position, being attached to the chiral center and adjacent to the nitrogen, would appear as a multiplet in the downfield region compared to other ring protons. The remaining piperidine ring protons at positions C3, C4, C5, and C6 would produce a series of overlapping multiplets.

Table 1: Representative ¹H NMR Chemical Shift Data

| Position | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Butyl-CH₃ | ~0.9 | t (triplet) | ~7 |

| Butyl-(CH₂)₂ | ~1.2-1.4 | m (multiplet) | - |

| Piperidine-C2-H | ~3.0-3.3 | m (multiplet) | - |

| Piperidine-C6-H (axial, equatorial) | ~2.8-3.4 | m (multiplet) | - |

| Piperidine-C3, C4, C5-(CH₂)₃ | ~1.5-2.0 | m (multiplet) | - |

| N-H₂⁺ | Broad | br s (broad singlet) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. princeton.edugoogle.com

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The carbon of the chiral center (C2) would be found in the midfield region, influenced by the adjacent nitrogen atom. The carbons of the butyl chain would appear in the upfield aliphatic region. The chemical shifts of the piperidine ring carbons are also influenced by the protonated nitrogen.

Table 2: Representative ¹³C NMR Chemical Shift Data

| Position | Expected Chemical Shift (δ ppm) |

|---|---|

| Piperidine-C2 | ~55-60 |

| Piperidine-C6 | ~45-50 |

| Butyl-CH₂ (alpha to ring) | ~30-35 |

| Piperidine-C3, C4, C5 | ~20-30 |

| Butyl-CH₂, CH₂ | ~20-30 |

| Butyl-CH₃ | ~14 |

Note: Data is representative and based on analogous piperidine structures. Actual values depend on experimental conditions. princeton.edursc.orgoup.com

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. longdom.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to establish proton-proton coupling relationships. longdom.orgyoutube.com For this compound, cross-peaks would be observed between the C2 proton and the protons on C3 of the ring, as well as with the adjacent methylene protons of the butyl chain. This confirms the point of attachment of the butyl group to the piperidine ring. libretexts.org Further correlations would trace the connectivity throughout the entire spin system of the molecule. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s), as determined from the ¹H NMR spectrum.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclic compounds like 2-Butylpiperidine. oup.com The piperidine ring exists in a chair conformation, and the butyl group at the C2 position can be oriented in either an axial or an equatorial position. The stereochemistry is determined by analyzing the coupling constants (J-values) of the C2 proton. oup.comnmrwiki.org

Axial vs. Equatorial Orientation: A large coupling constant (typically J = 9–13 Hz) between the C2 proton and an adjacent proton on C3 indicates a trans-diaxial relationship, which would be present if the C2 proton is axial. oup.com Conversely, smaller coupling constants (J = 2–5 Hz) are indicative of axial-equatorial or equatorial-equatorial couplings. oup.com By carefully analyzing the multiplicity and coupling patterns of the C2 proton, the preferred conformation of the butyl substituent can be determined. nmrwiki.org

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can also be used. These 2D NMR techniques detect correlations between protons that are close in space, regardless of whether they are connected through bonds. For instance, observing a NOE between the C2 proton and the axial protons at C4 and C6 would provide strong evidence for its axial orientation.

Two-Dimensional NMR Techniques

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. labmanager.com For this compound, analysis is typically performed on the free base, which is ionized to produce the protonated molecule [M+H]⁺. The measured exact mass is then compared to the theoretical mass calculated from the molecular formula (C₉H₂₀N⁺). Agreement between the experimental and calculated mass to within a few parts per million (ppm) confirms the elemental composition with high confidence. princeton.eduthieme-connect.com

Table 3: HRMS Data for 2-Butylpiperidine Cation

| Ion | Molecular Formula | Calculated Mass [M+H]⁺ | Typical Mass Analyzer |

|---|---|---|---|

| Protonated Molecule | C₉H₂₀N⁺ | 142.15903 | Time-of-Flight (TOF), Orbitrap |

Elucidation of Molecular Structure and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When 2-Butylpiperidine, as the free base, is introduced into the mass spectrometer and subjected to ionization, typically by electron impact (EI), it forms a molecular ion (M⁺•). This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

The fragmentation of 2-Butylpiperidine is primarily dictated by the stability of the resulting carbocations and radical species. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org For 2-Butylpiperidine, this can occur in two principal ways:

Loss of the butyl group: Cleavage of the bond between the piperidine ring and the butyl substituent results in the formation of a stable piperidine radical and a butyl cation, or more favorably, a protonated piperidine fragment if the charge is retained on the nitrogen-containing portion. The most significant fragmentation, however, involves the loss of a propyl radical from the butyl group, leading to a prominent peak.

Ring fragmentation: The piperidine ring itself can undergo fragmentation. A common pathway involves the loss of an ethyl group or other small hydrocarbon fragments from the ring structure.

The hydrochloride salt, this compound, would typically be analyzed after conversion to the free base, as the salt itself is not sufficiently volatile for conventional GC-MS analysis. The mass spectrum of the free base, 2-Butylpiperidine, would be expected to show a molecular ion peak (M⁺•) corresponding to its molecular weight.

A predicted fragmentation pattern for 2-Butylpiperidine is detailed in the table below. The base peak, the most intense peak in the spectrum, is often the result of the formation of the most stable fragment ion. fiveable.me

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 141 | [C₉H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₂N]⁺ | Loss of a propyl radical (•C₃H₇) from the butyl group (α-cleavage) |

| 84 | [C₅H₁₀N]⁺ | Loss of the butyl group (•C₄H₉) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different bonds. umd.edu The IR spectrum of this compound, will exhibit characteristic absorption bands that confirm the presence of the piperidinium (B107235) ring, the butyl group, and the N-H bond of the secondary amine salt.

The IR spectrum of this compound, is expected to display the following key absorption bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3000-2700 | N-H stretch | Secondary ammonium (B1175870) salt (-NH₂⁺-) |

| 2960-2850 | C-H stretch | Alkanes (butyl group and piperidine ring) |

| ~1600-1500 | N-H bend | Secondary ammonium salt (-NH₂⁺-) |

| 1470-1350 | C-H bend | Alkanes (scissoring and bending) |

| ~1100 | C-N stretch | Aliphatic amine |

The most notable feature in the IR spectrum of this compound, compared to its free base, is the presence of the broad, strong absorption in the 3000-2700 cm⁻¹ region. This is characteristic of the N-H stretching vibration of a secondary ammonium ion, which is hydrogen-bonded to the chloride counter-ion. The presence of multiple sub-peaks within this broad absorption is also typical for ammonium salts. The N-H bending vibration, expected around 1600-1500 cm⁻¹, further confirms the presence of the protonated amine.

The C-H stretching vibrations of the butyl group and the piperidine ring will appear as strong absorptions in the 2960-2850 cm⁻¹ range. The various C-H bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups will be observed in the 1470-1350 cm⁻¹ region. The C-N stretching vibration of the aliphatic amine is typically found around 1100 cm⁻¹.

X-ray Diffraction Analysis

While a specific crystal structure for this compound has not been reported in the searched literature, the solid-state structure can be predicted based on studies of similar piperidinium halides. nih.gov It is expected that this compound, would crystallize in a well-defined lattice, with the piperidinium cation and the chloride anion held together by ionic forces and hydrogen bonding.

The piperidine ring is known to adopt a chair conformation in the solid state, as this minimizes steric and torsional strain. rsc.org The butyl group at the C2 position can exist in either an axial or equatorial orientation. Conformational analysis of substituted piperidines suggests that bulky substituents preferentially occupy the equatorial position to minimize steric interactions. nih.gov Therefore, the butyl group in this compound, is most likely in the equatorial position.

2-Butylpiperidine possesses a stereocenter at the C2 position of the piperidine ring, meaning it can exist as two enantiomers: (R)-2-Butylpiperidine and (S)-2-Butylpiperidine. The synthesis of 2-substituted piperidines can be designed to produce a specific enantiomer or a racemic mixture. researchgate.netrsc.orgnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule. By using a chiral crystallizing agent or by analyzing the anomalous dispersion of the X-rays, the absolute configuration of the stereocenter can be established. In the absence of a resolved chiral structure, the compound would be designated as (±)-2-Butylpiperidine, HCl, indicating a racemic mixture. The synthesis of enantiomerically pure 2-substituted piperidines is a significant area of research in organic chemistry. acs.orgwhiterose.ac.uk

Computational and Theoretical Studies of 2 Butylpiperidine, Hcl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of molecules. For 2-Butylpiperidine (B1275384), HCl, these methods offer insights into its stability, conformational preferences, and the underlying mechanisms of its reactions.

Density Functional Theory (DFT) Studies on Conformational Preferences and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. fu-berlin.de It is widely applied to predict the conformational preferences and reaction mechanisms of organic molecules, including piperidine (B6355638) derivatives. fu-berlin.deresearchgate.netnih.gov

DFT is also employed to elucidate reaction mechanisms. For example, computational studies on the nucleophilic aromatic substitution (SNAr) reaction between piperidine and dinitropyridine derivatives used DFT to model the reaction pathways, identify transition states, and calculate activation energies. researchgate.net These calculations revealed that electron-withdrawing groups stabilize the transition state, lowering the energy barrier for the nucleophilic attack by piperidine. researchgate.net Similarly, DFT has been used to study hydrogen migration reactions in piperidine radicals and base-catalyzed reactions of N-chloro-piperidines, providing detailed mechanistic insights that are difficult to obtain experimentally. uni-muenchen.deacs.org The table below summarizes key quantum chemical parameters often calculated using DFT for piperidine derivatives to understand their reactivity.

| Parameter | Symbol | Significance in Reactivity |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the ability to donate an electron. Higher values suggest greater reactivity as a nucleophile. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the ability to accept an electron. Lower values suggest greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap | ΔE | A small energy gap implies higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution. Harder molecules are less reactive. |

| Chemical Softness | S | The reciprocal of hardness. Softer molecules are more reactive. |

This table presents parameters commonly derived from DFT calculations to assess molecular reactivity. The values are specific to the molecule and the computational method used. nih.govekb.eg

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. researchgate.net These simulations are invaluable for conformational analysis, as they can explore the accessible conformations of a molecule in a simulated environment, such as in a solvent. researchgate.netmdpi.com

For piperidine derivatives, MD simulations can reveal key conformational behaviors and interactions, including root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area. researchgate.net A study combining DFT and 100-nanosecond MD simulations investigated the structural stability and flexibility of a series of piperidine derivatives in an explicit solvent, correlating these properties with specific functional groups to gain insights for drug design. researchgate.net In another study, MD simulations were used to investigate the binding mode of aryl formyl piperidine derivatives to the enzyme monoacylglycerol lipase (B570770) (MAGL). mdpi.com The simulations showed that the flexibility of certain protein domains, like the "lid" domain of MAGL, changed significantly upon binding to different piperidine inhibitors. mdpi.com The stability of protein-ligand complexes, often assessed by analyzing the RMSD of the ligand and protein backbone over the simulation time, is a key output of these studies. arabjchem.orgnih.gov For example, MD simulations of piperidine-based ligands targeting dopamine (B1211576) D4 receptors were used to rationalize binding affinity results and assess the stability of the predicted binding poses. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand, such as a derivative of 2-butylpiperidine) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. arabjchem.orgresearchgate.net

Prediction of Binding Poses and Interactions with Biological Targets

Molecular docking is a cornerstone of structure-based drug design, used to predict the binding poses and affinity of small molecules within the active sites of biological targets. arabjchem.orgnih.gov For piperidine-containing compounds, docking studies have been instrumental in understanding their interactions with a wide range of receptors and enzymes.

For instance, molecular docking was used to predict the binding modes of N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring into the active site of the dopamine D2 receptor. researchgate.net Similarly, docking studies on benzamide (B126) derivatives containing a piperidine core helped to elucidate their binding mode with acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov These studies often identify specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govmdpi.com The results are typically quantified by a docking score, which estimates the binding free energy; more negative scores generally indicate stronger binding affinity. mdpi.comresearchgate.net The table below shows representative docking scores for piperidine derivatives against cholinesterase enzymes from a study on potential anti-Alzheimer agents. mdpi.com

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues (Examples) |

| Analog 2 | AChE | -10.50 | - |

| Analog 4 | AChE | -9.3 | - |

| Analog 10 | AChE | -7.73 | - |

| Analog 13 | AChE | -7.8 | - |

| Analog 2 | BuChE | -8.97 | - |

| Analog 4 | BuChE | -8.2 | - |

| Analog 10 | BuChE | -8.20 | - |

| Analog 13 | BuChE | -7.6 | - |

Data adapted from a molecular docking study of benzimidazole-based piperidine hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The specific interacting residues depend on the exact pose and are visualized in the original study.

Computational studies on piperidine/piperazine-based compounds targeting sigma receptors also utilized docking to decipher the binding mode of promising ligands, which was further enriched with molecular dynamics simulations to reveal crucial interacting amino acid residues. nih.gov

Analysis of Functional Selectivity

Functional selectivity, or biased agonism, describes the ability of a ligand to selectively activate one of several signaling pathways associated with a single receptor. Computational studies are increasingly used to analyze and predict this behavior. nih.gov

A notable example involves the study of spiro[chromene-2,4′-piperidine] derivatives as 5-HT2C receptor agonists. nih.gov Cellular signaling assays revealed that these compounds were partial agonists that preferentially activated the Gq-coupled signaling pathway, with very weak or no recruitment of the β-arrestin pathway. nih.gov This Gq-biased signaling profile is a desirable feature for potential therapeutic agents, as it may enhance efficacy while reducing side effects associated with β-arrestin activation, such as receptor desensitization. nih.gov Molecular dynamics simulations have also been used to investigate the structural basis for functional bias in opioids like fentanyl, where the rigidity of the piperidine ring was found to influence both affinity and selectivity. researchgate.net These computational approaches help to understand how subtle differences in ligand-receptor interactions can translate into profound differences in cellular response. nih.govresearchgate.net

Investigation of DNA Intercalation Mechanisms by Piperidine-Containing Derivatives

DNA intercalation is a mode of binding where a typically planar molecule inserts itself between the base pairs of DNA, disrupting its structure and function. nih.gov This mechanism is a key mode of action for many anticancer drugs. researchgate.net Molecular modeling is a valuable tool for studying how certain piperidine-containing compounds can act as DNA intercalating agents. researchgate.netresearchgate.net

One study focused on 2,N10-substituted acridone (B373769) derivatives, where one of the most active compounds featured two butyl piperidine side chains. researchgate.net Molecular modeling studies supported the hypothesis that these derivatives bind to DNA through intercalation. The modeling showed the planar acridone core inserting between DNA base pairs, with the side chains likely influencing the stability and specificity of the binding. researchgate.net Docking simulations visualized these interactions, showing π–π stacking between the acridone ring and the DNA bases, as well as other potential interactions like hydrogen bonds. researchgate.net Other studies on different classes of compounds have also used modeling to confirm DNA intercalation as a potential mechanism of action, often correlating docking results with experimental data from DNA binding assays. researchgate.netnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational and theoretical studies are indispensable in modern medicinal chemistry for deciphering the complex interplay between a molecule's structure and its biological activity. In the context of 2-butylpiperidine hydrochloride and its derivatives, computational methods provide profound insights into their structure-activity relationships (SAR), guiding the rational design of new chemical entities. These in silico approaches allow researchers to predict molecular properties, simulate interactions with biological targets, and understand the structural features essential for a desired pharmacological effect.

Elucidation of Structural Determinants for Biological Activity

Computational analysis is pivotal in identifying the specific structural features, or determinants, of piperidine-based compounds that govern their biological actions. These studies move beyond simple observation to create detailed models of molecular interactions at the atomic level.

Key structural determinants for the biological activity of 2-butylpiperidine and related analogs that have been elucidated through computational methods include the protonation state of the piperidine nitrogen, the conformation and substitution of the piperidine ring, and the influence of stereochemistry. For instance, in dual-target ligands for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors, the basicity of the piperidine nitrogen is a crucial factor. nih.govacs.org Computational and crystallographic studies have confirmed that for many piperidine derivatives, the piperidine nitrogen is a primary protonation center, a feature essential for forming critical interactions, such as salt bridges, within receptor binding pockets. nih.govacs.orgresearchgate.net

The substitution pattern on the piperidine ring and elsewhere in the molecule is another critical factor influencing affinity and selectivity. SAR studies on dopamine D3 receptor ligands showed that the incorporation of bulky groups, such as a tert-butyl substituent on an associated pyrimidine (B1678525) ring, could dramatically enhance binding potency and selectivity over the D2 receptor subtype. acs.org Retrospective analysis using docked poses of these compounds into receptor models helped rationalize these experimental findings. acs.org Similarly, research on dopamine transporter (DAT) inhibitors revealed that specific structural modifications could improve affinity by orders of magnitude and that some analogs prefer an open outward conformation of the transporter, similar to cocaine. nih.gov

Furthermore, the butyl group itself, as part of a larger molecular scaffold, can be a key contributor to activity. In a series of acridone derivatives designed as potential anticancer agents, a compound featuring two butyl piperidine side chains was identified as the most active. researchgate.net Molecular modeling studies supported the hypothesis that these butylpiperidine moieties facilitate the molecule's intercalation with DNA, which is believed to be the source of its cytotoxic effects. researchgate.net

Stereochemistry is another fundamental determinant of activity. The specific three-dimensional arrangement of atoms can lead to significant differences in pharmacological effects. For example, in the development of phencyclidine (PCP) analogues, one enantiomer was found to be 73-fold more potent in binding to the NMDA receptor than its mirror image, a result that highlights the importance of chirality in receptor recognition. researchgate.net Computational modeling aids in understanding how different stereoisomers orient themselves within a binding site to achieve high-affinity interactions. researchgate.net

Interactive Table: Summary of Structural Determinants and Biological Activity

| Structural Feature | Compound Class / Target | Computational Finding | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Piperidine Nitrogen Basicity | Histamine H₃ / Sigma-1 Receptor Ligands | Piperidine nitrogen identified as a primary protonation center. | Crucial for ligand-protein stability and high binding affinity. nih.govacs.org | nih.govacs.orgresearchgate.net |

| Butyl Piperidine Side Chains | Acridone Derivatives / DNA | Modeling supports binding to DNA via intercalation. | Confirms observed cytotoxic effects against cancer cell lines. researchgate.net | researchgate.net |

| Aromatic Ring Substitution | Dopamine D3 Receptor Ligands | Docking poses show a bulky tert-butyl group enhances fit in the binding pocket. | Increased binding potency and high selectivity over D2 receptors. acs.org | acs.org |

| Chirality/Stereochemistry | Sigma-1 Receptor Modulators | The role of chirality is critical for receptor interaction. | Different enantiomers can have vastly different binding affinities and pharmacological profiles. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Piperidine Ring Substitution | Dopamine Transporter (DAT) Ligands | Computational studies revealed a preference for an open outward conformation of DAT. | Led to high-affinity and selective DAT inhibitors. nih.gov | nih.gov |

Design Principles for Lead Optimization in Chemical Research

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.net Computational SAR studies provide the foundational design principles that make this optimization process more rational and efficient, reducing the reliance on trial-and-error synthesis. uni-bonn.deucl.ac.uk

One key design principle is targeted functional group modification . This involves making small, deliberate changes to a molecule's functional groups to improve its interaction with a biological target. For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, the replacement of a methyl ester with an ethyl amide group resulted in a significant improvement in cellular potency and enhanced selectivity against off-target kinases like JAK2. sci-hub.se Such modifications are often guided by computational models that predict how the changes will affect binding and other properties.

Scaffold hopping and virtual analog design represent more advanced computational strategies. These methods use algorithms to explore vast chemical spaces for entirely new core structures (scaffolds) that can present the necessary pharmacophoric features in the correct 3D orientation. biosolveit.de Modern computational tools can generate and evaluate large libraries of virtual analogs, prioritizing them for synthesis based on predicted activity and other properties. uni-bonn.de This data-driven approach allows medicinal chemists to focus their efforts on compounds with the highest probability of success. For example, machine learning methods, such as Bayesian models, have been successfully used to screen virtual compounds and identify novel active molecules for tuberculosis. nih.gov

These principles are not mutually exclusive and are often used in concert. A lead optimization campaign may start with targeted modifications, progress to bioisosteric replacements, and employ virtual screening to discover novel scaffolds, all guided by a continuous loop of computational modeling, chemical synthesis, and biological testing.

Interactive Table: Key Design Principles for Lead Optimization

| Design Principle | Computational Method/Approach | Illustrative Outcome | Reference |

|---|---|---|---|

| Targeted Functional Group Modification | Structure-based design, Molecular modeling | Replacing an ester with an amide improved cellular potency and kinase selectivity. sci-hub.se | sci-hub.se |

| Bioisosteric Replacement | Pharmacophore modeling, SAR analysis | Replacing a 4-butylpiperidine (B1281884) with a 4-phenylpiperazine maintained high D4 receptor affinity. unimi.it | nih.govunimi.it |

| Virtual Analog Design & Scoring | Machine learning (e.g., Bayesian models), De novo design algorithms | Prioritizes synthesis of new analogs, leading to identification of novel active compounds. uni-bonn.de | uni-bonn.denih.gov |

| Scaffold Hopping | 3D pharmacophore searching, Molecular similarity screening | Identifies novel core structures with desired biological activity while altering physicochemical properties. biosolveit.de | biosolveit.de |

Preclinical Pharmacological Investigation: Mechanistic Studies of 2 Butylpiperidine Derivatives

Receptor Binding and Ligand-Receptor Interactions

The affinity and functional activity of 2-butylpiperidine (B1275384) derivatives at various neuroreceptors are critical determinants of their pharmacological effects. Research has focused on their interactions with monoamine transporters and several key receptor systems, including muscarinic, sigma, serotonin, and phencyclidine-sensitive sites.

Dopamine (B1211576) Transporter (DAT) Interactions and Conformational Effects

Piperidine (B6355638) derivatives, particularly those structurally related to phencyclidine, are known to interact with the dopamine transporter (DAT), a key protein in regulating dopaminergic neurotransmission. mdpi.com The DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its modulation can significantly alter synaptic dopamine levels. mdpi.com

Atypical DAT inhibitors are a class of compounds that bind to the transporter with high affinity but have a lower potential for abuse compared to traditional stimulants. nih.gov Structure-activity relationship studies on piperidine amines aim to refine these properties. nih.gov The interaction is complex, with some compounds preferring an open outward conformation of the DAT, similar to cocaine. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor (M2) Binding and Allosteric Modulation

The M2 muscarinic acetylcholine receptor (M2R), a G protein-coupled receptor (GPCR), is another significant target for piperidine derivatives. nih.govnih.gov These receptors are coupled to Gi proteins, and their activation typically leads to inhibitory effects, such as a decrease in cellular cAMP levels. wikipedia.org The M2R possesses both an orthosteric binding site for acetylcholine and topographically distinct allosteric sites that can modulate receptor function. nih.govnih.gov

Research into novel M2R agonists has identified compounds like AC-42 (4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)piperidine HCl), a putative allosteric agonist. nih.govnih.gov Studies using M2R mutants have revealed that modifications in either the orthosteric or allosteric sites can have profound effects on the binding and efficacy of different ligands. For instance, mutations in the extracellular loop 2 (E2 loop), part of an allosteric site, were found to influence the efficacy of both orthosteric and novel selective agonists, indicating this region's importance in modulating the receptor's activation state. nih.govnih.gov Such investigations help classify agonists into different categories based on their unique interactions with the receptor, highlighting the existence of multiple, distinct modes of agonist-receptor engagement. nih.govnih.gov

Sigma-1 (σ1) Receptor Affinity and Selectivity

Sigma receptors, divided into σ1 and σ2 subtypes, are unique protein targets involved in numerous physiological processes. nih.gov The sigma-1 (σ1) receptor, in particular, is a ligand-regulated chaperone protein that modulates the signaling of other proteins. nih.gov Many piperidine-based compounds have been investigated for their affinity and selectivity for sigma receptors.

The development of selective ligands is crucial for studying sigma receptor function. Research has shown that minor structural modifications can dramatically alter binding profiles. For example, in one study of dual-acting ligands, switching from a piperazine (B1678402) core (in compound KSK68) to a piperidine core (in compound KSK67) significantly changed the affinity for the σ1 receptor. nih.gov High selectivity for the σ1 receptor over the σ2 subtype is often a key objective in drug design. Compounds such as PB190 and PB212, which are piperidine derivatives, have been used as pharmacophores to develop selective σ1 receptor ligands. unito.itnih.gov

The binding affinities of these compounds are typically determined through radioligand binding assays and are expressed as inhibition constants (Ki).

Serotonin Receptor (5-HT1A, 5-HT2) Interactions

Serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, are critical targets in neuropsychopharmacology. nih.govgoogle.com There is significant evidence for functional interactions and co-expression of these two receptors in brain regions like the prefrontal cortex. nih.govnih.gov They often mediate opposing effects; 5-HT1A receptor activation is typically inhibitory, while 5-HT2A receptor activation is excitatory. nih.gov

The formation of 5-HT1A–5-HT2A heteroreceptor complexes has been demonstrated, where the signaling of one protomer can influence the other. mdpi.com Specifically, 5-HT2A receptor signaling can inhibit 5-HT1A receptor recognition and signaling. mdpi.com Piperidine derivatives have been utilized as pharmacological tools to probe these interactions. For instance, the piperidine derivative MDL 11,939 is a potent 5-HT2A receptor antagonist used experimentally to block 5-HT2A-mediated responses, such as head-twitches in mice, thereby helping to elucidate the interplay between the two receptor subtypes. nih.gov The affinity of compounds for these receptors helps to define their potential to modulate the serotonergic system.

Phencyclidine (PCP) Receptor Interactions

Phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, is the prototypical compound for a class of piperidine derivatives that interact with a specific site on the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgdrugbank.com The primary mechanism of action for PCP is as a noncompetitive antagonist of the NMDA receptor. drugbank.commedscape.com It binds to a site located within the receptor's ion channel, physically blocking the influx of ions and thereby inhibiting excitatory neurotransmission. wikipedia.orgdrugbank.com

Enzymatic Interactions and Biotransformation Pathways

The biotransformation of chemical compounds, including piperidine derivatives, is a critical process that determines their metabolic fate and duration of action. This process is primarily carried out by enzymes in the liver and other tissues and is generally divided into Phase I and Phase II reactions. longdom.org

Phase I reactions, such as oxidation, reduction, and hydrolysis, are often mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov These reactions introduce or expose functional groups on a molecule. Phase II reactions involve the conjugation of these functional groups with endogenous molecules (e.g., glucuronic acid), which typically increases water solubility and facilitates excretion. longdom.org

The metabolism of piperidine derivatives has been investigated in preclinical models. For PCP, the primary metabolic pathway involves oxidative hydroxylation in the liver (a Phase I reaction), followed by glucuronidation (a Phase II reaction) of the resulting metabolites before renal excretion. nih.gov

A detailed study of the biotransformation of BTCP, a potent DAT inhibitor, provides a clear example of these pathways. In mice, BTCP is metabolized by liver microsomes into two primary metabolites. nih.gov These metabolites are not inactive byproducts; they are pharmacologically active, retaining high affinity for the DAT. nih.gov The formation of such active metabolites can significantly influence the duration and nature of a compound's pharmacological effect.

Monoamine Oxidase (MAO) and Transaminase Screening for Biotransformation

The biotransformation of piperidine derivatives, including those structurally related to 2-butylpiperidine, involves several metabolic pathways. While specific studies on the direct biotransformation of 2-butylpiperidine by monoamine oxidase (MAO) and transaminases are not extensively detailed in publicly available research, the metabolism of the piperidine ring is known to be a critical aspect of its pharmacokinetic profile.

The piperidine nucleus can undergo oxidation, and N-dealkylation if substituted at the nitrogen, which are common metabolic routes. For instance, the metabolism of other piperidine-containing compounds has been shown to involve cytochrome P450 (CYP) enzymes, leading to various oxidized metabolites. The potential for MAO to be involved would depend on the substitution pattern of the piperidine nitrogen. For primary and secondary amines, MAO can be a key enzyme in their metabolism. Given that 2-butylpiperidine is a secondary amine, it is plausible that it could be a substrate for MAO. However, without specific experimental data, this remains a hypothesis.

Transaminases are typically involved in the metabolism of amino acids. The involvement of transaminases in the biotransformation of 2-butylpiperidine would be less expected unless it undergoes metabolic processes that introduce an amino group in a position that makes it a substrate for these enzymes.

Inhibition of Key Enzymes (e.g., PI3Kδ)

Derivatives of 2-butylpiperidine have been investigated for their potential to inhibit key enzymes in cellular signaling pathways. One such enzyme is phosphoinositide 3-kinase delta (PI3Kδ), which is a crucial component of the PI3K/AKT/mTOR pathway and is often dysregulated in cancer and inflammatory diseases.

Research has led to the development of potent and selective PI3Kδ inhibitors. For example, a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives bearing a piperidine moiety have been synthesized and evaluated for their PI3Kδ inhibitory activity. While these are more complex structures than 2-butylpiperidine itself, they demonstrate that the piperidine scaffold can be incorporated into molecules that effectively target this enzyme. The inhibitory activity of one such derivative is presented in the table below.

Table 1: Inhibitory Activity of a Piperidine-Containing Derivative against PI3Kδ

| Compound | PI3Kδ IC50 (nM) |

|---|

IC50: The half maximal inhibitory concentration, indicating the concentration of a substance needed to inhibit a biological process or component by 50%.

The high potency of this derivative underscores the potential for piperidine-containing compounds to be developed as targeted enzyme inhibitors.

Studies on Metabolism and Metabolic Stability in Preclinical Models

The metabolic stability of drug candidates is a critical parameter assessed during preclinical development. For piperidine derivatives, metabolic stability can be influenced by the substitution pattern on the piperidine ring and nitrogen.

Studies on compounds containing the piperidine moiety have been conducted in preclinical models to understand their metabolic fate. For example, the metabolism of a piperidine derivative has been investigated in rats, leading to the identification of several metabolites. These studies often utilize liver microsomes to assess in vitro metabolic stability. The primary sites of metabolism for piperidine-containing compounds are often the piperidine ring itself, leading to hydroxylated or N-dealkylated products.

In a study of another piperidine derivative, N-benzyl-4-phenyl-1-(piperidin-4-yl)butan-1-amine, its metabolism was explored in various in vitro and in vivo systems. The findings indicated that the compound underwent extensive metabolism, with several phase I and phase II metabolites identified.

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to the development of new therapeutic agents. For 2-butylpiperidine derivatives, several mechanisms have been explored.

Furthermore, research into other piperidine-containing compounds has revealed their impact on various signaling cascades. For instance, some piperidine derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways that control cell death. These pathways can include the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

A bitopic ligand is a molecule that can simultaneously bind to two different sites on a receptor. This can lead to unique pharmacological profiles, including enhanced potency and selectivity. The development of bitopic ligands often involves incorporating a scaffold like piperidine to which different pharmacophores are attached.

While specific studies on bitopic mechanisms involving 2-butylpiperidine are not prominent, the concept has been applied to related structures. For example, bitopic ligands targeting G protein-coupled receptors (GPCRs) have been designed, where a piperidine-containing fragment might interact with an allosteric site while another part of the molecule binds to the orthosteric site. This approach has been particularly fruitful in the development of ligands for muscarinic and dopamine receptors.

Certain molecules containing planar aromatic systems can bind to DNA through intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. This can lead to cytotoxic effects and is a mechanism of action for some anticancer drugs.

Studies have been conducted on piperidine derivatives to assess their DNA binding and intercalation properties. For example, some novel piperidine derivatives have been synthesized and shown to interact with calf thymus DNA (CT-DNA). These interactions were studied using various biophysical techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy, which can provide evidence for DNA binding and suggest a mode of interaction like intercalation. The binding constants for these interactions can be calculated to quantify the affinity of the compounds for DNA.

Table 2: DNA Binding Properties of Novel Piperidine Derivatives

| Compound | Binding Constant (K) with CT-DNA |

|---|---|

| Novel Piperidine Derivative 1 | 1.2 x 10^4 M^-1 |

The binding constant (K) indicates the strength of the interaction between the compound and DNA.

These findings suggest that the piperidine scaffold can be part of molecules that effectively target DNA.

Derivatives and Structural Modifications of 2 Butylpiperidine for Research Applications

Synthesis of Substituted 2-Butylpiperidine (B1275384) Analogs

The synthesis of 2-butylpiperidine analogs is a key area of medicinal chemistry, leveraging various organic reactions to create a library of compounds for structure-activity relationship (SAR) studies. These synthetic strategies allow for precise control over the final structure of the molecule.

Alkyl and Aryl Substitutions on the Piperidine (B6355638) Ring

The addition of alkyl and aryl groups to the piperidine ring can be achieved through several synthetic routes. Palladium-catalyzed cross-coupling reactions are a common method for introducing aryl groups to the piperidine core. ajchem-a.com For instance, the arylation of (alpha-aminoalkyl)lithium reagents, derived from piperidines, can be accomplished in the presence of palladium and copper catalysts, though the success can be dependent on the electronic properties of the aryl iodide used. researchgate.net